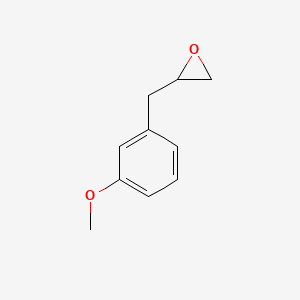

2-(3-Methoxybenzyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methoxybenzyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers known for their high reactivity due to the ring strain. This compound features a methoxybenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)oxirane typically involves the reaction of 3-methoxybenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

2-(3-Methoxybenzyl)oxirane serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly noted for its role in the production of diltiazem hydrochloride, a calcium channel blocker used to treat cardiovascular conditions such as hypertension and angina.

Enzyme Interaction Studies

Research indicates that this compound interacts specifically with enzymes such as lipases. It acts as a substrate in hydrolyzing reactions, which can lead to the formation of optically active derivatives. These interactions are valuable for studying enzyme kinetics and mechanisms, providing insights into biochemical pathways and potential therapeutic targets.

The compound exhibits significant biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity may result in modifications that impact biological functions, making it a candidate for further investigation in drug development and medicinal chemistry.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its epoxide functionality allows for various chemical transformations, including ring-opening reactions that can yield valuable derivatives for further applications .

Case Study 1: Synthesis of Diltiazem Hydrochloride

A detailed study on the synthesis of diltiazem hydrochloride highlighted the use of this compound as an essential precursor. The synthetic route involved multiple steps where the epoxide was transformed into key intermediates leading to the final pharmaceutical product. This case underscores the compound's importance in pharmaceutical chemistry.

Case Study 2: Enzyme Kinetics with Lipases

In an investigation focusing on enzyme kinetics, researchers studied the interaction of this compound with lipase from Serratia marcescens. The compound was shown to influence reaction rates significantly, providing insights into enzyme mechanisms and potential applications in biocatalysis.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxybenzyl)oxirane involves the nucleophilic attack on the strained oxirane ring. This attack can occur at either carbon atom of the ring, leading to ring opening and the formation of a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Methoxybenzyl)oxirane

- 2-(2-Methoxybenzyl)oxirane

- 2-(3-Methylbenzyl)oxirane

Comparison: 2-(3-Methoxybenzyl)oxirane is unique due to the position of the methoxy group on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the methoxy group at the meta position can lead to different electronic and steric effects compared to its ortho and para counterparts.

Biologische Aktivität

2-(3-Methoxybenzyl)oxirane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to form covalent bonds with various biological targets. The presence of the methoxybenzyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. A study indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent apoptosis .

Case Study: Apoptotic Mechanism

In a controlled experiment, treatment with 50 µM of this compound resulted in a significant increase in caspase-3 activity in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is primarily linked to its electrophilic nature. The epoxide group can react with nucleophiles such as thiols and amines in proteins, leading to modifications that alter enzyme activity or receptor function. This characteristic is particularly relevant in the context of drug design for targeting specific proteins involved in disease pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the benzyl group or modifications to the oxirane ring can significantly affect its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity Change |

|---|---|

| Methyl substitution on benzene | Increased lipophilicity and potency |

| Hydroxyl group addition | Enhanced solubility but reduced potency |

| Fluorine substitution on benzene | Improved selectivity for cancer cells |

Eigenschaften

IUPAC Name |

2-[(3-methoxyphenyl)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-9-4-2-3-8(5-9)6-10-7-12-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRCLNOOFJHRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.